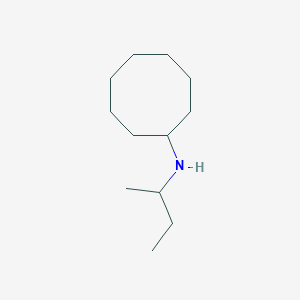

N-(butan-2-yl)cyclooctanamine

Description

N-(butan-2-yl)cyclooctanamine is a secondary amine featuring a cyclooctane ring substituted with a sec-butyl (butan-2-yl) group at the nitrogen atom. Its molecular formula is C₁₂H₂₅N, with a molecular weight of 183.34 g/mol. Structurally, the cyclooctane ring introduces significant steric bulk and conformational flexibility, while the sec-butyl group contributes to lipophilicity and influences intermolecular interactions.

Propriétés

Formule moléculaire |

C12H25N |

|---|---|

Poids moléculaire |

183.33 g/mol |

Nom IUPAC |

N-butan-2-ylcyclooctanamine |

InChI |

InChI=1S/C12H25N/c1-3-11(2)13-12-9-7-5-4-6-8-10-12/h11-13H,3-10H2,1-2H3 |

Clé InChI |

JDMKPVZSUPMWEW-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)NC1CCCCCCC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with butan-2-amine in the presence of a reducing agent. One common method is the reductive amination process, where cyclooctanone is first reacted with butan-2-amine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(butan-2-yl)cyclooctanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(butan-2-yl)cyclooctanone, while substitution reactions can produce a variety of N-substituted cyclooctanamines.

Applications De Recherche Scientifique

N-(butan-2-yl)cyclooctanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of N-(butan-2-yl)cyclooctanamine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares N-(butan-2-yl)cyclooctanamine with structurally related amines, emphasizing key physicochemical properties and functional differences.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | pKa | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₂₅N | 183.34 | ~245 (est.) | Low | ~10.2 | Cyclooctane ring, sec-butyl substituent |

| N-cyclohexyl-N-(butan-2-yl)amine | C₁₀H₂₁N | 155.28 | ~220 | Moderate | ~10.5 | Cyclohexane ring, smaller steric bulk |

| N-(cyclooctyl)propan-2-amine | C₁₁H₂₃N | 169.31 | ~230 | Low | ~10.0 | Cyclooctane ring, isopropyl substituent |

| N-(tert-butyl)cyclohexanamine | C₁₀H₂₁N | 155.28 | ~215 | Moderate | ~10.8 | Cyclohexane ring, tert-butyl substituent |

Key Findings:

Steric Effects : The cyclooctane ring in this compound imposes greater steric hindrance compared to cyclohexane analogs (e.g., N-cyclohexyl-N-(butan-2-yl)amine), reducing its solubility in polar solvents .

Basicity : The pKa (~10.2) is slightly lower than that of N-(tert-butyl)cyclohexanamine (~10.8), reflecting the electron-donating effects of tert-butyl groups versus the steric shielding of the sec-butyl group in the cyclooctane derivative.

Lipophilicity : The sec-butyl substituent enhances lipophilicity compared to linear alkyl chains (e.g., N-octylcyclooctanamine), as evidenced by its low water solubility.

Conformational Flexibility : The cyclooctane ring’s "boat" and "chair" conformers allow dynamic molecular interactions, distinguishing it from rigid cyclohexane-based analogs.

Activité Biologique

N-(butan-2-yl)cyclooctanamine is an organic compound with the molecular formula C12H25N. This secondary amine features a cyclooctane ring bonded to a butan-2-yl group, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Ongoing research is focused on elucidating its biological activities, particularly its potential antimicrobial and antiviral properties.

- Molecular Formula: C12H25N

- Molecular Weight: 183.33 g/mol

- IUPAC Name: N-butan-2-ylcyclooctanamine

- Canonical SMILES: CCC(C)NC1CCCCCCC1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Notably, studies have highlighted its potential applications in antimicrobial and antiviral therapies. The compound's unique structure may contribute to its interaction with various biological targets, influencing its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. As a secondary amine, it can participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. The specific pathways and molecular targets remain under investigation, but initial findings suggest involvement in key biochemical pathways relevant to infection and inflammation.

Research Findings and Case Studies

-

Antimicrobial Activity:

- A study conducted by BenchChem noted that this compound was evaluated for its antimicrobial properties against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

-

Antiviral Properties:

- Preliminary research has indicated that this compound may possess antiviral effects, although comprehensive studies are still required to fully understand its efficacy against specific viral pathogens .

-

Pharmacological Applications:

- Ongoing investigations into the pharmacological applications of this compound suggest it could serve as a pharmaceutical intermediate in synthesizing novel therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, comparisons with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| N-(butan-2-yl)cyclohexanamine | Cyclohexane Ring | Antimicrobial properties explored |

| N-(butan-2-yl)cyclopentanamine | Cyclopentane Ring | Limited studies on biological activity |

| N-(butan-2-yl)cyclododecanamine | Cyclododecane Ring | Potential for unique interactions |

This compound stands out due to its eight-membered cyclooctane ring, which may impart distinct steric and electronic properties compared to smaller or larger ring analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.